molecular formula C11H17ClN2O B1499908 2-(Piperidin-3-ylmethoxy)pyridine hydrochloride CAS No. 1185315-94-9

2-(Piperidin-3-ylmethoxy)pyridine hydrochloride

Cat. No. B1499908
CAS RN: 1185315-94-9
M. Wt: 228.72 g/mol
InChI Key: XATQLVQAYLCFIO-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethoxy)pyridine hydrochloride (2-PPMHCl) is a synthetic compound that has been used in a variety of scientific research applications. It is a white, crystalline solid with a molecular weight of 212.6 g/mol and a melting point of 176-179°C. 2-PPMHCl has been used in a range of biochemical, physiological, and pharmacological studies due to its interesting properties, such as its ability to act as a ligand for various enzymes and receptors.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Approaches : Innovative synthesis methods have been developed for compounds related to piperidine and pyridine derivatives, indicating their importance in medicinal chemistry. For instance, a novel method was proposed for synthesizing 3-(pyrrolidin-1-yl)piperidine, highlighting the relevance of rigid diamine structures in drug development (Smaliy et al., 2011). Another study focused on the synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, through a process involving chlorination and condensation, yielding significant outcomes (Shen Li, 2012).

  • Chemical Properties : The volumetric properties of aqueous solutions of pyridine and piperidine derivatives have been studied, revealing insights into their behavior in aqueous media, which is crucial for understanding their interactions in biological systems (Kul et al., 2013).

Biological Activities

  • Antitumor Activity : Compounds with bis-indole derivatives linked by pyridine or piperazine structures have shown promising antitumor activities, emphasizing the potential of pyridine derivatives in cancer therapy (Andreani et al., 2008).

  • Insecticidal Properties : Pyridine derivatives have been explored for their insecticidal activities, with certain compounds demonstrating significant efficacy against pests, which could lead to the development of new insecticides (Bakhite et al., 2014).

  • Antioxidative Properties : Research into pyrrolidinium and piperidinium salts, which are structurally related to the compound , has highlighted their antioxidative properties, suggesting potential applications in protecting biological systems from oxidative stress (Kleszczyńska et al., 2002).

  • Antineoplastic Effects : The metabolism of Flumatinib, a tyrosine kinase inhibitor with a piperazine moiety, was studied in chronic myelogenous leukemia patients, revealing insights into its biotransformation and highlighting the significance of pyridine derivatives in the development of antineoplastic agents (Gong et al., 2010).

properties

IUPAC Name

2-(piperidin-3-ylmethoxy)pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O.ClH/c1-2-7-13-11(5-1)14-9-10-4-3-6-12-8-10;/h1-2,5,7,10,12H,3-4,6,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATQLVQAYLCFIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50671466
Record name 2-[(Piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1185315-94-9
Record name 2-[(Piperidin-3-yl)methoxy]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50671466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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